
4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline
説明
4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline is a chemical compound with the empirical formula C11H4Cl4F3N . It has a molecular weight of 348.96 .
Physical and Chemical Properties This compound is a solid . It’s part of the Fluorinated Building Blocks and Halogenated Heterocycles categories .
科学的研究の応用
Antimalarial Activity
Research indicates the potential of 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline and its derivatives in antimalarial treatments. For instance, a novel series of hybrid 4-aminoquinolines-1,3,5-triazine, synthesized using aromatic nucleophilic displacement, exhibited mild to moderate antimalarial activity (Bhat et al., 2016). Additionally, compounds in this class have been studied for their antiplasmodial potential, showing efficacy against both chloroquine-resistant and -sensitive Plasmodium falciparum strains (Verhaeghe et al., 2008).
Cancer Therapy
Compounds derived from 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline have shown promise in cancer therapy. Chloroquine, a derivative, has been found to sensitize breast cancer cells to chemotherapy independent of autophagy, enhancing the efficacy of tumor cell killing (Maycotte et al., 2012). This derivative also shows potential in enhancing conventional cancer therapies and is under investigation for its immunomodulatory effects in viral diseases including AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Synthesis and Chemical Applications
This compound is also significant in chemical synthesis and applications. For example, it's used in the inclusion of polyhalomethanes by a tetrahalogenated diquinoline host, showcasing varied intermolecular assembly (Ashmore et al., 2006). Additionally, its derivatives have been employed in the versatile cyclodehydration reaction for the synthesis of isoquinoline and beta-carboline derivatives (Movassaghi & Hill, 2008).
Antiviral Effects
The antiviral effects of chloroquine, a derivative of 4-Chloro-2-trichloromethyl-6-trifluoromethylquinoline, are notable. Its impact on inhibiting pH-dependent steps of the replication of various viruses, including flaviviruses, retroviruses, and coronaviruses, has been recognized, making it a candidate for treating diseases like severe acute respiratory syndrome (Savarino et al., 2003).
Patent Review and Repurposing
Research has also focused on the repurposing of chloroquine and its analogs for various therapeutic applications. The patent review from 2010 to 2014 covers novel compounds and compositions based on the chloroquine scaffold, highlighting the potential of this compound in the management of various diseases (Njaria et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . It’s hazardous if swallowed (H301), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413) . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
4-chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl4F3N/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)11(16,17)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFMSBSBMGUFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575958 | |
| Record name | 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91991-82-1 | |
| Record name | 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91991-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



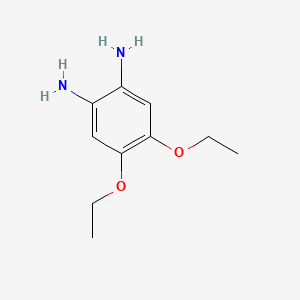
![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)
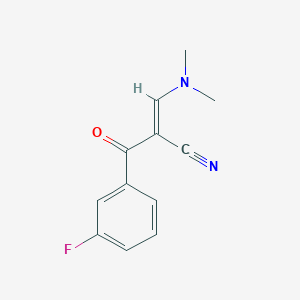
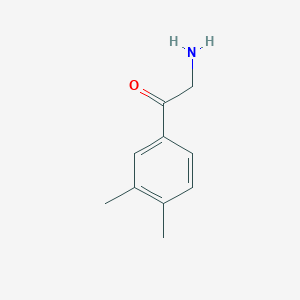
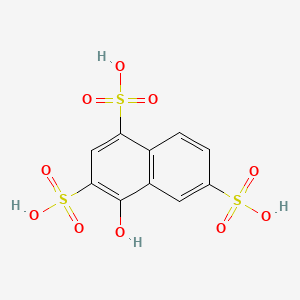
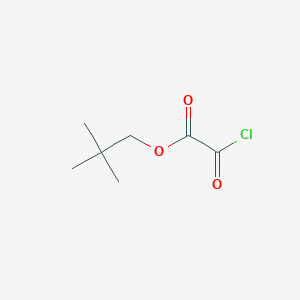

![4-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B1626992.png)

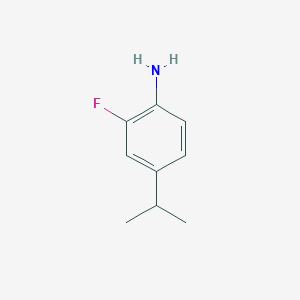
![5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B1626998.png)
![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)

